Enhanced Lipophilicity as a Nonclassical Antifolate: cLogP Increase via N3-Butyl Substitution Over N3-Unsubstituted Analogs
The target compound's cLogP value is calculated to be approximately 5.2, which represents a significant increase in lipophilicity over the core quinazolin-4-one antifolate scaffold (cLogP for the 2-thioxo-3H-quinazolin-4-one parent is approximately 0.8) [1]. This N3-butyl addition is a critical design feature for nonclassical antifolates, as it is expected to enhance passive membrane permeability and circumvent the folate transport protein-mediated resistance associated with classical antifolates like methotrexate (cLogP ~ -1.8) [2].
| Evidence Dimension | Computational lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ~ 5.2 (calculated) |
| Comparator Or Baseline | 2-Thioxo-3H-quinazolin-4-one: cLogP 0.8; Methotrexate: cLogP -1.8 |
| Quantified Difference | ΔcLogP = +4.4 (vs. core); +7.0 (vs. methotrexate) |
| Conditions | Computational prediction using the Crippen fragmentation method |
Why This Matters
Superior lipophilicity is a primary differentiator for nonclassical antifolates, directly enabling penetration into CNS and bacterial cell walls, which is unattainable for classical, negatively charged antifolates.
- [1] Al-Omary, F.A.M., Hassan, G.S., El-Messery, S.M., Nagi, M.N., Habib, E.E., & El-Subbagh, H.I. (2013). Nonclassical antifolates, part 3: Synthesis, biological evaluation and molecular modeling study of some new 2-heteroarylthio-quinazolin-4-ones. European Journal of Medicinal Chemistry, 63, 33-45. View Source
- [2] Berman, E.M., & Werbel, L.M. (1991). The renewed potential for folate antagonists in contemporary cancer chemotherapy. Journal of Medicinal Chemistry, 34, 479-485. View Source
